![molecular formula C13H17ClN2O2 B262510 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide, also known as CHEMBL206966, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase BRAF, which plays a crucial role in the regulation of cell growth and proliferation.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the inhibition of the protein kinase BRAF, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting BRAF, this compound can block the activation of downstream targets such as MEK and ERK, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of various types of cancer cells, including colorectal, lung, and thyroid cancer. It has also been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is its potency and selectivity as a BRAF inhibitor. It has been shown to have a higher affinity for BRAF than other inhibitors such as vemurafenib and dabrafenib. However, like other small molecule inhibitors, it has limitations such as poor solubility and bioavailability, which can affect its efficacy in vivo. Additionally, it can be difficult to obtain sufficient quantities of the compound for large-scale experiments.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, such as BRAF and MEK inhibitors. Another potential direction is the investigation of this compound in combination with other therapeutic modalities such as immunotherapy. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various types of cancer.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The synthesis method has been described in detail in various scientific publications.
Applications De Recherche Scientifique
2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly melanoma. It has been shown to be a potent inhibitor of BRAF, which is mutated in approximately 50% of melanomas. In preclinical studies, this compound has demonstrated significant antitumor activity in BRAF-mutant melanoma cell lines and xenograft models.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
2-chloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Clé InChI |
HPKQCNOZONMOPM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC=CC=C2Cl |
Solubilité |
40.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



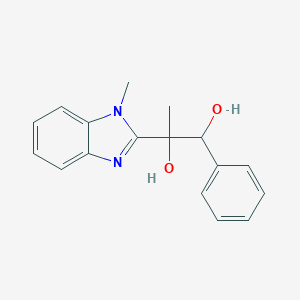
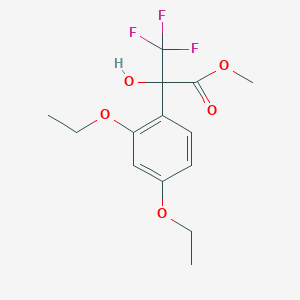
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)
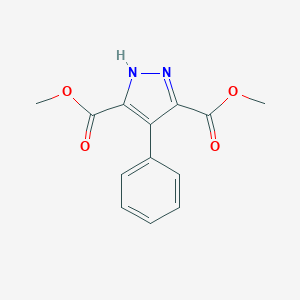

![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)
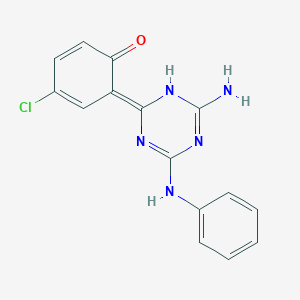
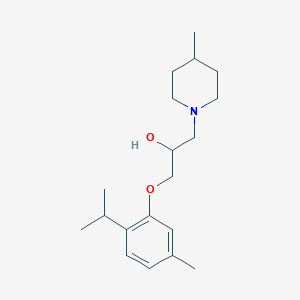
![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
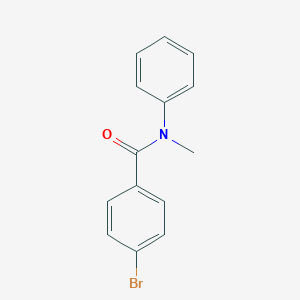
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)